1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine
Description
1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine is a heterocyclic compound featuring a methanimine (Schiff base) linker connecting two aromatic systems: a phenyl-tetrazole moiety and a 1,2,4-triazole ring. The tetrazole group (a five-membered ring with four nitrogen atoms) and the 1,2,4-triazole (a five-membered ring with three nitrogen atoms) are both nitrogen-rich heterocycles, which are frequently employed in medicinal chemistry due to their bioisosteric properties, metabolic stability, and hydrogen-bonding capabilities .
Properties
IUPAC Name |
1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N8/c1-3-9(10-14-16-17-15-10)4-2-8(1)5-13-18-6-11-12-7-18/h1-7H,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXQPPOWWCNJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves multi-step reactions starting from commercially available precursors. The process often includes:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of azide compounds with nitriles under acidic or basic conditions.
Formation of the Triazole Ring: This step usually involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling of the Rings: The final step involves coupling the tetrazole and triazole rings through a methanimine linkage, often using condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
The compound’s unique combination of tetrazole and triazole rings distinguishes it from analogous derivatives. Key structural comparisons include:
Key Observations :
- The target compound’s dual heterocyclic system may enhance binding affinity in biological systems compared to single-heterocycle analogs .
Key Observations :
- Schiff base formation (methanimine linker) likely requires mild acid/base conditions, contrasting with the harsher reflux conditions in .
Key Observations :
- The tetrazole group in the target compound may act as a carboxylate bioisostere, improving metabolic stability compared to carboxylic acid-containing analogs .
- The 1,2,4-triazole ring’s nitrogen atoms could facilitate hydrogen bonding with biological targets, similar to thiadiazole derivatives in .
Physicochemical Properties
Theoretical and experimental data from similar compounds suggest:
Key Observations :
Biological Activity
The compound 1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine is a novel heterocyclic compound that incorporates both tetrazole and triazole moieties. These types of compounds have garnered attention due to their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL . The presence of the tetrazole ring is crucial for enhancing the antimicrobial activity.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 2 |
| Compound B | S. aureus | 8 |
| Target Compound | Various | 0.25 - 16 |
Antitumor Activity
The antitumor potential of tetrazole and triazole derivatives has also been explored. In vitro studies indicate that these compounds can inhibit the proliferation of various cancer cell lines. For example, one study reported IC50 values ranging from 1.61 to 1.98 µg/mL for related compounds against human cancer cell lines . The structural features such as electron-donating groups on the phenyl ring were found to enhance cytotoxic activity.
Table 2: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound C | HT29 | 1.61 |
| Compound D | Jurkat | 1.98 |
| Target Compound | MCF7 | TBD |
Anticonvulsant Activity
The anticonvulsant properties of similar compounds have been documented in several studies. For instance, derivatives containing both tetrazole and triazole rings have shown promising results in animal models for seizure protection . The mechanism is hypothesized to involve modulation of neurotransmitter systems.
Study on Antimicrobial Efficacy
In a study published in MDPI, a series of tetrazole derivatives were synthesized and tested against standard bacterial strains. The results indicated that certain substitutions on the tetrazole ring significantly improved antimicrobial efficacy compared to standard antibiotics like Ciprofloxacin .
Study on Antitumor Activity
Another investigation focused on the synthesis of novel pyrazolyl-pyrazoline derivatives incorporating tetrazole and triazole rings. These compounds exhibited significant antitumor activity with promising IC50 values against various cancer cell lines, demonstrating their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
